molecular formula C7H4F2N2 B11918214 3-(Difluoromethyl)pyridine-2-carbonitrile

3-(Difluoromethyl)pyridine-2-carbonitrile

Cat. No.: B11918214
M. Wt: 154.12 g/mol
InChI Key: AQRGMZGTGBLYKP-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine-2-carbonitrile is a fluorinated organic compound with the molecular formula C7H4F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the difluoromethyl group (CF2H) and the nitrile group (CN) in its structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyridine-2-carbonitrile can be achieved through various methods. One common approach involves the difluoromethylation of pyridine derivatives. This process typically employs difluoromethylating agents such as ethyl bromodifluoroacetate. The reaction proceeds via a two-step process: N-alkylation followed by in situ hydrolysis and decarboxylation .

Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, yields 2-substituted pyridines .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation reactions using metal-catalyzed cross-coupling techniques. These methods provide high yields and are suitable for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Difluoromethyl)pyridine-2-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Contains a trifluoromethyl group (CF3) instead of a difluoromethyl group (CF2H).

    2-(Difluoromethyl)pyridine-4-carbonitrile: Similar structure but with the difluoromethyl group at a different position.

    3-(Trifluoromethyl)pyridine-2-carbonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group

Uniqueness

3-(Difluoromethyl)pyridine-2-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of bioactive compounds with improved pharmacokinetic profiles .

Properties

IUPAC Name

3-(difluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRGMZGTGBLYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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